1-Hydroxy-4-(phenylthio)anthraquinone
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Overview
Description
1-Hydroxy-4-(phenylthio)anthraquinone is a derivative of anthraquinone, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound features a hydroxy group at the first position and a thiophenyl group at the fourth position on the anthraquinone core. Anthraquinones are known for their vibrant colors and are often used as dyes, pigments, and in medicinal chemistry for their therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-(phenylthio)anthraquinone typically involves the functionalization of the anthraquinone core. One common method is the Friedel-Crafts acylation reaction, where thiophenol is reacted with 1-hydroxyanthraquinone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-4-(phenylthio)anthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The anthraquinone core can be reduced to anthracene derivatives using reducing agents such as sodium borohydride.
Substitution: The thiophenyl group can participate in electrophilic substitution reactions, allowing further functionalization
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro compounds under mild conditions.
Major Products Formed
Oxidation: Formation of 1,4-dioxoanthraquinone derivatives.
Reduction: Formation of 1-hydroxy-4-thiophenylanthracene.
Substitution: Various substituted anthraquinone derivatives depending on the electrophile used.
Scientific Research Applications
1-Hydroxy-4-(phenylthio)anthraquinone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-(phenylthio)anthraquinone involves its interaction with cellular proteins and DNA. It can intercalate into DNA, disrupting its structure and inhibiting the function of topoisomerases, enzymes crucial for DNA replication and transcription. This leads to the inhibition of cancer cell proliferation and induction of apoptosis. Additionally, it may interact with reactive oxygen species (ROS), exerting antioxidant effects and modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-4-phenylanthraquinone: Similar structure but lacks the thiophenyl group, affecting its reactivity and biological activity.
1-Hydroxy-4-arylaminoanthraquinone: Contains an arylamino group instead of a thiophenyl group, leading to different chemical and biological properties.
Uniqueness
1-Hydroxy-4-(phenylthio)anthraquinone is unique due to the presence of the thiophenyl group, which imparts distinct electronic and steric properties. This affects its reactivity in chemical reactions and its interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
16672-99-4 |
---|---|
Molecular Formula |
C20H12O3S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-hydroxy-4-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H12O3S/c21-15-10-11-16(24-12-6-2-1-3-7-12)18-17(15)19(22)13-8-4-5-9-14(13)20(18)23/h1-11,21H |
InChI Key |
UHZBAABNQZKFQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
Synonyms |
1-Hydroxy-4-(phenylthio)anthraquinone |
Origin of Product |
United States |
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